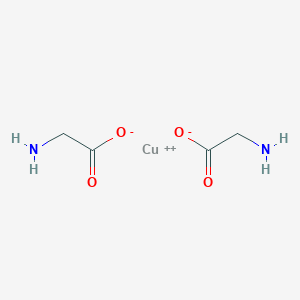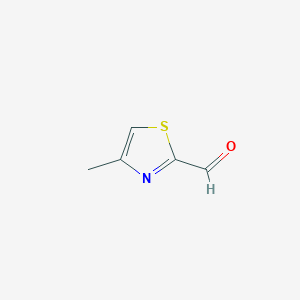
Metaphosphate (P6O186-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metaphosphate (P6O186-) is a polyphosphate compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It is a highly reactive molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of metaphosphate is not fully understood. However, it is known to interact with various enzymes and proteins in the body, leading to changes in their function. It has also been shown to inhibit the activity of some enzymes, such as alkaline phosphatase.
Efectos Bioquímicos Y Fisiológicos
Metaphosphate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of some enzymes, such as acid phosphatase, and decrease the activity of others, such as alkaline phosphatase. It has also been shown to have an effect on calcium metabolism, leading to changes in bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metaphosphate has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. It also has a long shelf life, making it a useful reagent for long-term experiments. However, it also has some limitations, including its high reactivity, which can make it difficult to handle, and its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of metaphosphate in scientific research. One potential application is in the development of new materials, such as ceramics and glasses. It could also be used as a catalyst in chemical reactions, leading to the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of metaphosphate and its potential applications in various fields.
Conclusion
Metaphosphate is a polyphosphate compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further research is needed to fully understand its potential applications and to develop new materials and drugs based on its properties.
Métodos De Síntesis
Metaphosphate can be synthesized using different methods, including the thermal decomposition of ammonium metaphosphate, the reaction between sodium phosphate and ammonium chloride, and the hydrolysis of phosphorus pentoxide. The most common method used for the synthesis of metaphosphate is the thermal decomposition of ammonium metaphosphate. This method involves heating ammonium metaphosphate at high temperatures to produce metaphosphate.
Aplicaciones Científicas De Investigación
Metaphosphate has been extensively studied for its potential applications in scientific research. It has been used in the synthesis of various materials, including ceramics, glasses, and polymers. It has also been used as a catalyst in chemical reactions and as a stabilizer in food and pharmaceutical industries.
Propiedades
Número CAS |
13478-98-3 |
|---|---|
Nombre del producto |
Metaphosphate (P6O186-) |
Fórmula molecular |
O18P6-6 |
Peso molecular |
473.83 g/mol |
Nombre IUPAC |
2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/H6O18P6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/p-6 |
Clave InChI |
SZGVJLCXTSBVKL-UHFFFAOYSA-H |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |
SMILES canónico |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |
Otros números CAS |
13478-98-3 |
Sinónimos |
hexametaphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)












